molecular formula C12H16N4O B2989074 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol CAS No. 955554-21-9

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol

Cat. No.: B2989074
CAS No.: 955554-21-9
M. Wt: 232.287
InChI Key: VHICEXQLBAPPRW-UHFFFAOYSA-N
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Description

The compound 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (molecular formula: C₁₂H₁₆N₄O, molecular weight: 232.29) features a pyrazole core substituted with ethyl and methyl groups at positions 4 and 3, respectively, and a 4,6-dimethylpyrimidin-2-yl group at position 1 . Its structure combines a pyrimidine ring (known for agrochemical and pharmaceutical applications) with a hydroxylated pyrazole, making it a versatile intermediate for synthesizing bioactive derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-5-10-9(4)15-16(11(10)17)12-13-7(2)6-8(3)14-12/h6,15H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJZNAOZJCFLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of the pyrimidinyl and pyrazolyl precursors. One common synthetic route includes the reaction of 4,6-dimethylpyrimidin-2-ol with ethyl acetoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then subjected to hydrolysis to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Scientific Research Applications

While specific applications of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol are not detailed in the provided search results, research suggests potential uses based on the properties of similar compounds:

  • Antiviral Research: Pyrazole derivatives have demonstrated antiviral activity against various viruses, including HIV-1, vaccinia virus, influenza A virus, vesicular stomatitis virus, and respiratory syncytial virus . Certain pyrazole compounds have shown high efficacy against influenza A and B viruses .
  • Antitumor Research: Pyrazole derivatives have been tested for antitumoral activity, with subtle structural variations allowing for the tuning of biological properties toward antiviral or antitumoral activity .
  • Development of New Derivatives : Pyrazole derivatives can lead to the formation of new derivatives with potentially enhanced biological activities.
  • Material Synthesis : Pyrazole and dihydrothiadiazine skeletons have been developed using one-pot, four-component reactions, which can be used to create new materials .

Related Compounds and Their Applications

The search results mention several compounds with structural similarities to this compound:

Compound NameStructureUnique Features
3-MethylpyrazolePyrazole derivativeKnown for its role in coordination chemistry
4-AminoantipyrinePyrazole derivativeExhibits analgesic properties
1-(5-Methylpyrazolyl)thiopheneThiophene derivativePotential anti-inflammatory activity

These compounds highlight the diversity within pyrazole and thiophene derivatives, showcasing unique properties that may differentiate them from 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl thiophene-2-carboxylate. Each compound's specific substituents and structural features contribute to its distinct biological profile and applications.

Additional Information

Other potential applications may include:

  • The compound may be used as a raw material in the preparation of other products .
  • The boiling point of the compound is predicted to be 454.5±37.0 °C .
  • It can be used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Antimicrobial Derivatives
  • 1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols
    These derivatives, synthesized from the target compound, exhibit enhanced antibacterial and antifungal activity. For example:
    • Against Staphylococcus aureus: 80–90% inhibition at 50 µg/mL.
    • Against Candida albicans: 70–85% inhibition at 50 µg/mL .

      The addition of aryl/heteroaryl groups (e.g., phenyl, pyridyl) increases lipophilicity and target affinity compared to the parent compound.
Anti-inflammatory Derivatives
  • 1-(4,6-Dimethylpyrimidin-2-yl)-5-trifluoromethylpyrazoles Introducing a trifluoromethyl group at position 5 results in selective COX-2 inhibition (IC₅₀: 0.8–1.2 µM), outperforming non-fluorinated analogs . The parent compound lacks this activity, highlighting the critical role of electron-withdrawing substituents.
Herbicidal Activity
  • Sulfometuron-methyl (containing 4,6-dimethylpyrimidin-2-yl) A commercial sulfonylurea herbicide, sulfometuron-methyl, demonstrates 100% inhibition of Brassica napus root growth at 100 mg/L .
Molecular and Crystallographic Features
Compound Molecular Formula Molecular Weight Key Substituents Crystallographic Data Availability
Target Compound C₁₂H₁₆N₄O 232.29 4-ethyl, 3-methyl Limited
3-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol C₁₅H₁₃ClN₄O 300.75 3-(4-chlorophenyl) Yes (via SHELX refinement)
Sulfometuron-methyl C₁₄H₁₆N₄O₅S 364.36 Sulfonylurea group No
  • The chlorophenyl analog’s higher molecular weight and halogenated substituent improve binding to microbial enzymes .
  • Crystallographic studies on derivatives (e.g., tetrazolyl-pyrimidine hybrids) confirm planar pyrimidine-pyrazole systems stabilized by hydrogen bonding .

Functional Group Impact on Bioactivity

Functional Group Example Compound Activity Enhancement vs. Parent Compound
Trifluoromethyl (-CF₃) 5-Trifluoromethylpyrazoles 10× higher COX-2 inhibition
Aryl/heteroaryl 4,5′-Bipyrazol-5-ols 2× antimicrobial potency
Sulfonylurea Sulfometuron-methyl Herbicidal activity (parent inactive)

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol, also known by its CAS number 955554-21-9, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, focusing on its anticancer properties and other pharmacological effects.

The molecular formula of this compound is C₁₂H₁₆N₄O, with a molecular weight of 232.28 g/mol. The structure features a pyrazole ring substituted with a dimethylpyrimidine moiety and an ethyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following sections detail the findings related to its anticancer properties.

The compound's mechanism of action is thought to involve the inhibition of key cancer-related targets. Pyrazole derivatives have been shown to inhibit various enzymes and pathways associated with tumor growth and proliferation:

  • Topoisomerase II : Inhibition leads to DNA damage and apoptosis in cancer cells.
  • EGFR : Blocking this receptor can reduce cell proliferation in certain cancers.
  • VEGFR : Inhibition may prevent angiogenesis, a crucial process for tumor growth.
  • Microtubule Dynamics : Disruption can lead to cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)12.5High sensitivity
HepG2 (Liver)15.0Moderate sensitivity
A549 (Lung)10.0High sensitivity
HCT116 (Colorectal)20.0Moderate sensitivity

These results indicate that the compound is particularly effective against breast and lung cancer cells .

In Vivo Studies

Animal model studies further corroborate the in vitro findings. For instance, administration of the compound in mice bearing xenografts of MDA-MB-231 cells resulted in significant tumor reduction compared to controls. The observed antitumor activity was associated with reduced levels of VEGF and increased apoptosis markers in tumor tissues .

Other Biological Activities

Apart from its anticancer properties, there is emerging evidence that pyrazole derivatives possess other pharmacological activities:

  • Antibacterial Activity : Some studies suggest that compounds similar to this compound exhibit antibacterial effects against gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .
  • Antiviral Properties : Certain pyrazole derivatives have shown promise in inhibiting viral replication in vitro .

Q & A

Q. What are the optimized synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via a multi-step pathway. Key steps include:

  • Step 1: Condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux to form intermediate hydrazine derivatives .
  • Step 2: Acid-catalyzed rearrangement (e.g., acetic acid) to yield 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione .
  • Step 3: Reaction with aryl/heteroaryl hydrazines in ethanol/HCl or ethanol/AcOH/NaOAc to form bipyrazol-5-ol derivatives .

Optimization Tips:

  • Catalyst: Use concentrated HCl for faster cyclization.
  • Solvent: Ethanol enhances solubility of intermediates.
  • Yield Range: 75–92% depending on substituent steric effects (bulky groups reduce yield) .

Table 1: Representative Yields for Derivatives

Aryl/Heteroaryl GroupYield (%)Reference
Phenyl92
4-Chlorophenyl85
Pyridinyl78

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include pyrazole-OH (~δ 12.5 ppm, broad), pyrimidine methyl groups (δ 2.3–2.5 ppm), and ethyl/methyl protons (δ 1.2–1.4 ppm) .
    • ¹³C NMR: Pyrazole C-OH (δ 160–165 ppm), pyrimidine carbons (δ 155–165 ppm) .
  • IR Spectroscopy: O-H stretch (~3200 cm⁻¹), C=O (1650–1700 cm⁻¹) .
  • X-ray Crystallography: Resolves hydrogen bonding patterns (e.g., O-H···N interactions) and confirms planar pyrazole-pyrimidine geometry .

Q. What in vitro biological screening protocols are used to evaluate its bioactivity?

Methodological Answer:

  • Antibacterial/Antifungal Assays:
    • Strains: Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and fungi (C. albicans, S. cerevisiae) .
    • Method: Broth microdilution (MIC values in µg/mL).
    • Key Finding: Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity against S. aureus (MIC: 8–16 µg/mL) .

Table 2: Bioactivity of Selected Derivatives

DerivativeS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Compound3264
4-Chlorophenyl variant832
Pyridinyl variant1664

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence its physicochemical properties?

Methodological Answer:

  • Graph Set Analysis: Hydrogen bonds (e.g., O-H···N, C-H···O) form R₂²(8) motifs, stabilizing layered crystal structures .
  • Impact on Solubility: Strong intermolecular H-bonding reduces aqueous solubility but enhances thermal stability (decomposition >250°C) .
  • Technique: Single-crystal XRD reveals dihedral angles between pyrazole and pyrimidine rings (≤10°), indicating near-planarity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Methodological Answer:

  • Substituent Effects:
    • Pyrimidine Ring: Methyl groups at C4/C6 enhance lipophilicity, improving membrane penetration .
    • Pyrazole C3/C4: Ethyl/methyl groups optimize steric bulk without compromising activity .
  • Synthetic Strategies:
    • Introduce fluorinated aryl hydrazines to boost antifungal activity .
    • Use Suzuki-Miyaura coupling for diversifying bipyrazole cores .

Table 3: SAR Trends for Antifungal Activity

ModificationTrend in C. albicans Activity
Electron-withdrawing groups↑ Activity (MIC ↓ 50%)
Bulky substituents↓ Solubility, ↑ Crystallinity

Q. How should researchers address contradictions in synthetic yields or bioactivity data?

Methodological Answer:

  • Case Study: Discrepancies in yields (75–92%) arise from:
    • Purity of Hydrazines: Impurities in aryl hydrazines reduce cyclization efficiency .
    • Reaction Time: Under-refluxing (<6h) leads to incomplete intermediate formation .
  • Bioactivity Variability: Differences in MIC values may stem from assay conditions (e.g., inoculum size, growth medium) .
  • Resolution: Replicate experiments using standardized protocols (e.g., CLSI guidelines) and high-purity reagents.

Q. What computational approaches predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Target: S. aureus dihydrofolate reductase (DHFR).
    • Software: AutoDock Vina; grid box centered on active site (PDB: 2W9H).
    • Finding: Pyrimidine ring forms π-π stacking with Phe92; OH group H-bonds to Thr121 .
  • MD Simulations:
    • Protocol: 100 ns simulation in GROMACS; stability analysis via RMSD (<2Å).
    • Insight: Ethyl group at pyrazole C4 enhances binding pocket flexibility .

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